molecular formula C33H29N7O B1666744 Akt1 and Akt2-IN-1 CAS No. 893422-47-4

Akt1 and Akt2-IN-1

Numéro de catalogue: B1666744
Numéro CAS: 893422-47-4
Poids moléculaire: 539.6 g/mol
Clé InChI: BTUWHHFNOHVCMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Akt1 and Akt2-IN-1 is a selective inhibitor that targets the serine/threonine kinases Akt1 and Akt2. These kinases are part of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of this pathway is often associated with various cancers, making this compound a valuable compound in cancer research and therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Akt1 and Akt2-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired selectivity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Akt1 and Akt2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced biological activity and selectivity. These derivatives are further tested for their efficacy in inhibiting Akt1 and Akt2 kinases .

Applications De Recherche Scientifique

Mechanistic Insights into Akt Isoforms

Akt isoforms exhibit unique functions in different cellular contexts:

  • Akt1 : Primarily involved in promoting cell proliferation and survival. It inhibits cell migration and invasion, acting as a suppressor of aggressive tumor behavior in early cancer stages.
  • Akt2 : Enhances cell migration and invasion, contributing to metastatic potential, particularly in advanced cancer stages. It has been associated with poorer clinical outcomes in breast cancer patients.

These isoform-specific functions suggest that targeting these kinases can yield different therapeutic effects depending on the cancer type and stage.

Breast Cancer Research

A significant body of research has focused on the role of Akt isoforms in breast cancer:

  • Study Findings : Inhibiting Akt2 led to reduced migration and invasion of breast cancer cells, while inhibiting Akt1 resulted in increased invasiveness due to upregulation of β1-integrin and focal adhesion kinase (FAK) . This indicates that selective inhibition can be used to modulate tumor aggressiveness.
  • Clinical Implications : Analysis of The Cancer Genome Atlas (TCGA) data demonstrated that higher levels of Akt2 correlate with worse clinical outcomes, suggesting its potential as a prognostic marker .

Ovarian Cancer Models

In preclinical studies using ovarian carcinoma cell lines:

  • Efficacy of Inhibition : Treatment with Akt1 and Akt2-IN-1 resulted in significant inhibition (80% for Akt1 and 75% for Akt2) of tumor growth in xenograft models . This highlights the potential for these inhibitors as therapeutic agents.

Data Table: Summary of Findings on Akt Isoforms

Cancer TypeIsoform TargetedEffect of InhibitionReference
Breast CancerAkt1Increased invasiveness
Breast CancerAkt2Decreased migration/invasion
Ovarian CancerBoth (Akt1 & 2)80% inhibition of tumor growth
Colorectal CancerBoth (Akt1 & 2)Attenuated metastasis

Potential Therapeutic Applications

The applications of this compound extend beyond basic research into potential therapeutic strategies:

  • Combination Therapies : Given the distinct roles of each isoform, combination therapies targeting both may enhance treatment efficacy. For instance, combining an Akt inhibitor with other targeted therapies could synergistically reduce tumor growth and metastasis.
  • Personalized Medicine : Understanding the expression levels of Akt isoforms in individual tumors can guide personalized treatment plans. Patients with high Akt2 expression may benefit more from selective inhibition strategies.

Mécanisme D'action

Akt1 and Akt2-IN-1 exerts its effects by selectively inhibiting the activity of Akt1 and Akt2 kinases. These kinases are activated by phosphorylation at specific residues, which triggers downstream signaling pathways involved in cell growth, survival, and metabolism. By inhibiting Akt1 and Akt2, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Akt1 and Akt2-IN-1 is unique in its selectivity for Akt1 and Akt2 kinases, distinguishing it from other inhibitors that target the entire PI3K/Akt/mammalian target of rapamycin (mTOR) pathway. Similar compounds include ALM301, a subtype-selective allosteric inhibitor of Akt1 and Akt2, and other Akt inhibitors like capivasertib and ipatasertib, which are currently being tested in clinical trials .

Conclusion

This compound is a valuable compound in scientific research and drug development, particularly in the field of cancer therapy. Its selective inhibition of Akt1 and Akt2 kinases provides insights into the molecular mechanisms underlying various diseases and helps identify potential therapeutic targets. The compound’s unique properties and wide range of applications make it a crucial tool in advancing our understanding of cell signaling and disease progression.

Activité Biologique

Akt1 and Akt2 are crucial isoforms of the Akt (Protein Kinase B) family, playing distinct roles in various cellular processes, including cell survival, proliferation, migration, and metabolism. The compound Akt1 and Akt2-IN-1 has emerged as a significant focus in cancer research due to its potential to modulate the activity of these kinases. This article explores the biological activity of this compound, providing detailed research findings, data tables, and case studies to illustrate its effects.

Overview of Akt Isoforms

Akt isoforms are activated by growth factors and are integral to the PI3K/Akt/mTOR signaling pathway. Each isoform exhibits unique functions:

  • Akt1 : Primarily involved in cell proliferation and survival. It inhibits cell migration and invasion through downregulation of β1-integrin and focal adhesion kinase (FAK) .
  • Akt2 : Promotes cell migration and invasion by upregulating F-actin and vimentin . Its expression correlates with poor clinical outcomes in breast cancer .

The biological activity of this compound is characterized by its ability to selectively inhibit these isoforms, leading to diverse cellular responses:

1. Cell Proliferation and Survival

Research indicates that inhibition of Akt1 leads to decreased cell proliferation through downregulation of cyclin D1 and S6 . Conversely, Akt2's role in promoting cell survival is less clear but is essential for supporting migration under specific conditions .

2. Cell Migration and Invasion

Akt1 downregulation enhances basal and growth factor-stimulated migration, while Akt2 plays a pivotal role in facilitating invasive behavior . The interplay between these isoforms is critical; for instance, simultaneous downregulation of both can significantly impair metastatic potential in cancer cells .

Case Studies

Case Study 1: Breast Cancer Cell Lines
In a study utilizing IBH-6 and T47D breast cancer cell lines, modulation of Akt isoforms demonstrated that:

  • Akt1 Overexpression : Increased local tumor growth but decreased migration.
  • Akt2 Overexpression : Enhanced migration and invasion capabilities .

Case Study 2: Colorectal Cancer
Using DLD-1 isogenic AKT knockout models, it was observed that the knockout of both AKT isoforms led to reduced migration rates and attenuated metastasis, confirming their roles in tumor progression .

Data Tables

Study Cell Type Effect of Akt1 Inhibition Effect of Akt2 Inhibition
Study 1Breast CancerIncreased migration; reduced proliferationNo significant effect on proliferation
Study 2Colorectal CancerReduced metastasis; decreased cell growthReduced migration; enhanced apoptosis

Research Findings on this compound

Recent studies have shown that compounds targeting the Akt pathway can effectively induce apoptosis in cancer cells. For instance, a compound identified as having an IC50 value of 1.99 μM for inhibiting AKT1 activity demonstrated significant antiproliferative effects on acute myeloid leukemia (AML) cells . This suggests that selective inhibition can be a viable therapeutic strategy.

Propriétés

IUPAC Name

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-13,16-17,20,25H,14-15,18-19,21H2,(H,35,41)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUWHHFNOHVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Akt1 and Akt2-IN-1
Reactant of Route 2
Akt1 and Akt2-IN-1
Reactant of Route 3
Reactant of Route 3
Akt1 and Akt2-IN-1
Reactant of Route 4
Reactant of Route 4
Akt1 and Akt2-IN-1
Reactant of Route 5
Reactant of Route 5
Akt1 and Akt2-IN-1
Reactant of Route 6
Reactant of Route 6
Akt1 and Akt2-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.